Lanosterol, 24,25-dihydro-
Description
Context of Lanosterol (B1674476) Metabolism in Eukaryotic Systems
Sterols are vital molecules for all eukaryotes, serving as essential structural components of cell membranes and as precursors for steroid hormones. oup.comnih.gov The biosynthesis of these sterols begins with the cyclization of 2,3-oxidosqualene (B107256). oup.com In eukaryotes, this cyclization is a critical branching point that leads to different primary sterol precursors. In animals and fungi, the enzyme lanosterol synthase (LAS) converts 2,3-oxidosqualene into lanosterol. oup.comoup.com In contrast, plants primarily utilize the enzyme cycloartenol (B190886) synthase (CAS) to produce cycloartenol as their main cyclic triterpene intermediate. oup.comoup.com Interestingly, some organisms, such as dicotyledonous plants, possess genes for both LAS and CAS, suggesting the existence of dual biosynthetic pathways. nih.gov
Following its synthesis, lanosterol undergoes a series of enzymatic modifications to ultimately form cholesterol in mammals. This transformation can proceed via two distinct, yet interconnected, routes: the Bloch pathway and the Kandutsch-Russell pathway. mdpi.comfrontiersin.org The key difference between these pathways lies in the timing of the reduction of the double bond in the sterol side chain. In the Bloch pathway, this reduction is one of the final steps, converting desmosterol (B1670304) to cholesterol. mdpi.com
Conversely, the Kandutsch-Russell pathway begins with the reduction of lanosterol's side chain. The enzyme 3β-hydroxysterol Δ24-reductase (DHCR24) catalyzes the conversion of lanosterol to 24,25-dihydrolanosterol, which is the first committed intermediate of this pathway. mdpi.comfrontiersin.orgmdpi.com From this point, all subsequent intermediates in the Kandutsch-Russell pathway possess a saturated side chain. mdpi.com
A crucial enzyme in the subsequent metabolism of both lanosterol and 24,25-dihydrolanosterol is lanosterol 14α-demethylase (CYP51A1). This cytochrome P450 enzyme catalyzes the oxidative removal of the 14α-methyl group, a critical step in the journey towards cholesterol. uniprot.orgportlandpress.com The ability of CYP51A1 to act on both substrates highlights the parallel nature of the Bloch and Kandutsch-Russell pathways. uniprot.org
Historical Perspectives on 24,25-Dihydrolanosterol Identification
The story of 24,25-dihydrolanosterol is intrinsically linked to the broader history of cholesterol research. While its precursor, lanosterol, was first isolated from the wool fat of sheep (lanolin) in the 1950s, 24,25-dihydrolanosterol was also initially identified in this natural source. mdpi.com
A pivotal moment in the scientific recognition of this compound occurred in 1960. Andrew Kandutsch and A. E. Russell identified 24,25-dihydrolanosterol in preputial gland tumors that were grown subcutaneously in mice. mdpi.com This research was significant because it provided a source for obtaining larger quantities of the sterol for detailed characterization. mdpi.com This work directly led to further investigations that ultimately established the existence of what is now known as the Kandutsch-Russell pathway of cholesterol biosynthesis, with 24,25-dihydrolanosterol as its inaugural intermediate. mdpi.com Subsequent studies in the 1980s further solidified its role, demonstrating that rat hepatoma cells could efficiently convert supplemented 24,25-dihydrolanosterol into cholesterol, confirming its status as a direct precursor in mammalian systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H52O |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1 |
InChI Key |
MBZYKEVPFYHDOH-XCEBNUDKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Biosynthetic Pathways Involving 24,25 Dihydrolanosterol
Mammalian Cholesterol Biosynthesis
In mammals, the conversion of lanosterol (B1674476) to cholesterol is not a single, linear route but proceeds through two main, intersecting branches: the Bloch pathway and the Kandutsch-Russell pathway. nih.govresearchgate.net 24,25-Dihydrolanosterol is the inaugural sterol of the Kandutsch-Russell pathway. mdpi.comfrontiersin.org
The Kandutsch-Russell pathway is defined by the early saturation of the side chain of lanosterol. researchgate.net The enzyme 24-dehydrocholesterol reductase (DHCR24) catalyzes the reduction of the Δ24 double bond in the side chain of lanosterol to form 24,25-dihydrolanosterol. frontiersin.orgreactome.orgmedlineplus.gov This reaction marks the entry point and the first committed step of the Kandutsch-Russell branch. researchgate.net
Once formed, all subsequent intermediates in this pathway possess a saturated side chain, a defining characteristic that distinguishes them from the intermediates of the parallel Bloch pathway. researchgate.netmdpi.com The synthesis then proceeds through a series of enzymatic modifications to the sterol ring structure, ultimately leading to cholesterol. mdpi.com The identification of 24,25-dihydrolanosterol in mouse preputial gland tumors was a key discovery that led to the elucidation of this pathway. mdpi.com
The Bloch and Kandutsch-Russell pathways are not entirely separate but are interdigitated, allowing for crossovers. nih.govmdpi.com The enzyme DHCR24 can, in principle, act on any sterol intermediate that has a Δ24 double bond, creating multiple potential points of entry from the Bloch pathway into the Kandutsch-Russell pathway. researchgate.netmdpi.com
The relative flow of molecules, or "flux," through these two pathways is highly variable and tissue-specific. nih.govnih.gov For instance, tissues with high rates of cholesterol synthesis, such as the testes, predominantly use the Bloch pathway. nih.gov In contrast, other tissues like the brain and skin utilize a "modified Kandutsch-Russell pathway." nih.gov Studies using stable isotope labeling have revealed that no tissue uses the canonical Kandutsch-Russell pathway in isolation. Instead, hybrid pathways are common, where synthesis may begin via the Bloch pathway and then switch to the Kandutsch-Russell branch. nih.gov This dual-pathway system permits the production of diverse bioactive sterols that can be regulated independently of the final product, cholesterol. nih.gov
The direct precursor to 24,25-dihydrolanosterol is lanosterol, the first sterol intermediate produced after the cyclization of squalene (B77637). researchgate.netfrontiersin.org The conversion is a reduction reaction occurring on the side chain.
Reaction:
Precursor: Lanosterol
Enzyme: 24-dehydrocholesterol reductase (DHCR24)
Product: 24,25-Dihydrolanosterol reactome.orgmedlineplus.gov
Following its formation, 24,25-dihydrolanosterol undergoes the same sequence of ring demethylations as its unsaturated counterpart, lanosterol. The next step is the oxidative removal of the 14α-methyl group by the enzyme lanosterol-14α-demethylase (CYP51). mdpi.com
Reaction:
Precursor: 24,25-Dihydrolanosterol
Enzyme: Lanosterol-14α-demethylase (CYP51)
Product: Dihydro-FF-MAS (a derivative of FF-MAS lacking the Δ24 bond) mdpi.com
The pathway continues through intermediates such as dihydro-T-MAS and lathosterol (B1674540) before reaching 7-dehydrocholesterol, the immediate precursor to cholesterol in this branch. mdpi.comfrontiersin.org
Table 1: Key Sterol Intermediates in Mammalian Cholesterol Biosynthesis
| Sterol | Pathway(s) | Key Characteristic |
|---|---|---|
| Lanosterol | Common Precursor; Bloch | First cyclic sterol; Δ24 double bond in side chain. researchgate.netfrontiersin.org |
| 24,25-Dihydrolanosterol | Kandutsch-Russell | Saturated side chain; formed from lanosterol. researchgate.netmdpi.com |
| Desmosterol (B1670304) | Bloch | Immediate precursor to cholesterol in this pathway; Δ24 double bond. mdpi.comfrontiersin.org |
| 7-Dehydrocholesterol | Kandutsch-Russell; Bloch | Immediate precursor to cholesterol in the K-R pathway. mdpi.comfrontiersin.org |
Interplay with the Bloch Pathway and Pathway Flux
Fungal Ergosterol (B1671047) Biosynthesis
While both fungal ergosterol and mammalian cholesterol synthesis originate from lanosterol, the subsequent pathways diverge significantly, making the ergosterol pathway a key target for antifungal drugs. nih.govmdpi.com
In most fungi, 24,25-dihydrolanosterol is not a primary intermediate in the canonical ergosterol biosynthesis pathway. ebi.ac.uk The main fungal pathway involves modifications to lanosterol that retain the unsaturated side chain, which is necessary for later enzymatic steps unique to fungi. frontiersin.org However, research has shown that fungal lanosterol 14α-demethylase (CYP51 or Erg11p), a critical enzyme in ergosterol synthesis, can use 24,25-dihydrolanosterol as a substrate, although often at a lower rate than its natural substrates. ebi.ac.ukdrugbank.com This suggests a degree of substrate promiscuity in the fungal enzyme but does not place 24,25-dihydrolanosterol as a central player in the main biosynthetic route to ergosterol.
A structurally related and highly significant intermediate in the ergosterol pathway of many fungi is ebericol, also known as 24-methylene-24,25-dihydrolanosterol. ontosight.aioup.comsmolecule.com Ebericol is a C-31 sterol formed by the methylation of the C-24 position of the lanosterol side chain, a step that does not occur in mammals. ontosight.ainih.gov
In some yeasts, such as Schizosaccharomyces pombe, this methylation may occur directly on lanosterol to form ebericol, which is then further processed. oup.comnih.gov The presence of ebericol and its accumulation under treatment with azole antifungal drugs (which inhibit the demethylase enzyme Erg11p) confirms its role as a precursor to ergosterol. ebi.ac.ukoup.com Therefore, while 24,25-dihydrolanosterol itself is not a key intermediate, its methylated derivative, ebericol, is crucial to the synthesis of the primary fungal sterol, ergosterol. ontosight.ainih.gov
Table 2: Key Sterol Intermediates in Fungal Ergosterol Biosynthesis
| Sterol | Role in Pathway | Key Characteristic |
|---|---|---|
| Lanosterol | Common Precursor | Starting point for demethylation and methylation reactions. frontiersin.org |
| Ebericol (24-methylene-24,25-dihydrolanosterol) | Key Intermediate | Formed by C-24 methylation of lanosterol; precursor to further intermediates. ontosight.aioup.comnih.gov |
| Fecosterol (B45770) | Intermediate | A downstream product after initial demethylations. oup.com |
| Episterol | Intermediate | Follows fecosterol in the pathway to ergosterol. oup.com |
Role of 24,25-Dihydrolanosterol in Fungal Sterologenesis
Plant Sterol Biosynthesis
In the intricate web of plant biochemistry, the synthesis of sterols stands out as a fundamental process. It begins with the cyclization of 2,3-oxidosqualene (B107256). In plants, this reaction is primarily catalyzed by the enzyme cycloartenol (B190886) synthase (CAS), which forms cycloartenol, a triterpenoid (B12794562) with a characteristic cyclopropane (B1198618) ring. mdpi.complos.org This initial step marks a crucial divergence from animal and fungal sterol biosynthesis, which commences with the formation of lanosterol. plos.org
From cycloartenol, the biosynthetic routes diverge towards the production of either C24-alkylated phytosterols (B1254722), such as campesterol (B1663852) and β-sitosterol, or cholesterol. mdpi.comresearchgate.net The direction of the metabolic flux is determined by the action of specific enzymes at key branch points.
Pathways Divergence from Cycloartenol to 24,25-Dihydrolanosterol Analogues
The commitment of cycloartenol to the cholesterol biosynthetic pathway is initiated by the reduction of the double bond at the C24-C25 position in the side chain. This critical reaction is catalyzed by the enzyme sterol side-chain reductase 2 (SSR2), which converts cycloartenol into cycloartanol (B210237). mdpi.comnih.gov This step is paramount as it prevents the methylation at C24 by the enzyme sterol methyltransferase (SMT), which would otherwise channel the intermediate into the phytosterol pathway. mdpi.com
Once cycloartanol is formed, it undergoes a series of enzymatic modifications, including demethylations at the C4 and C14 positions, to yield cholesterol. The intermediates formed along this pathway, which all possess the saturated side chain characteristic of 24,25-dihydrolanosterol, are considered its analogues. A significant intermediate that has been identified is 4-desmethyl-24,25-dihydrolanosterol. nih.gov This compound serves as a substrate for the enzyme sterol 14α-demethylase (CYP51), highlighting a key demethylation step in the pathway. nih.gov
The presence of lanosterol synthase genes has been discovered in some plants, suggesting a potential minor pathway for lanosterol-derived sterols. researchgate.net However, the predominant and physiologically relevant pathway for the bulk of sterol synthesis, including cholesterol, originates from cycloartenol. plos.org
Key Enzymes in the Divergence from Cycloartenol:
| Enzyme | Abbreviation | Function |
| Cycloartenol Synthase | CAS | Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol. mdpi.complos.org |
| Sterol Side-Chain Reductase 2 | SSR2 | Reduces the Δ24(25) double bond of cycloartenol to form cycloartanol, committing it to the cholesterol pathway. mdpi.comnih.gov |
| Sterol Methyltransferase | SMT | Adds a methyl group at the C24 position, directing intermediates to the phytosterol pathway. mdpi.com |
| Sterol 14α-demethylase | CYP51 | Catalyzes the demethylation of sterol intermediates, including 4-desmethyl-24,25-dihydrolanosterol. nih.gov |
Role in Cholesterol Precursor Formation in Plants
The formation of 24,25-dihydrolanosterol and its analogues, originating from cycloartenol, is integral to the biosynthesis of cholesterol in plants. nih.govfrontiersin.org Cholesterol itself is a vital molecule in plants, serving not only as a component of cell membranes but also as a precursor for a wide range of bioactive secondary metabolites, including steroidal saponins (B1172615) and glycoalkaloids. nih.gov
The pathway leading to cholesterol from cycloartanol involves a series of demethylation and isomerization reactions. The intermediate, 4-desmethyl-24,25-dihydrolanosterol, is a key substrate in this downstream pathway. Research on the plant Dioscorea transversa has demonstrated that its CYP51 enzyme effectively demethylates this intermediate, a crucial step towards the synthesis of cholesterol. nih.gov
Therefore, the pathway that diverges from cycloartenol to produce 24,25-dihydrolanosterol analogues represents the dedicated route for cholesterol formation in plants. The regulation of this pathway, particularly the initial step catalyzed by SSR2, is critical in determining the balance between the production of phytosterols and cholesterol, thereby influencing the plant's growth, development, and defense mechanisms.
Key Intermediates in the Plant Cholesterol Biosynthetic Pathway from Cycloartenol:
| Intermediate | Description |
| Cycloartenol | The initial pentacyclic triterpenoid precursor for most plant sterols. mdpi.com |
| Cycloartanol | Formed by the reduction of cycloartenol's side chain; the first committed intermediate in the cholesterol pathway. mdpi.comnih.gov |
| 4-desmethyl-24,25-dihydrolanosterol | A downstream intermediate that undergoes demethylation by CYP51. nih.gov |
| Cholesterol | The final product of this biosynthetic branch, serving as a membrane component and precursor to other metabolites. nih.govfrontiersin.org |
Enzymatic Transformations of 24,25 Dihydrolanosterol
3β-Hydroxysterol Δ24-Reductase (DHCR24/Seladin-1) Activity
DHCR24, also known as Seladin-1, is a crucial enzyme in the later stages of cholesterol synthesis. researchgate.netnih.gov It is an FAD-dependent oxidoreductase located on the membrane of the endoplasmic reticulum. nih.govreactome.orgembopress.org
Substrate Specificity and Catalytic Mechanisms
The primary function of DHCR24 is to catalyze the reduction of the C24-C25 double bond in the side chain of various sterol intermediates. nih.govembopress.orguniprot.org This reaction utilizes NADPH as a cofactor to provide the necessary reducing equivalents. nih.govuniprot.orgacs.org The catalytic mechanism involves the transfer of a hydride ion from NADPH to the Δ24 double bond of the sterol substrate. acs.org
DHCR24 exhibits broad substrate specificity, enabling it to act on a range of sterol precursors. researchgate.netresearchgate.net Its substrates are not limited to a single molecule; it can reduce the Δ24 bond of intermediates from the Bloch pathway, including lanosterol (B1674476) itself and desmosterol (B1670304), which is the final precursor to cholesterol in that pathway. nih.govresearchgate.netelifesciences.org This ability to act on multiple sterols allows DHCR24 to function as a critical link between the two major post-lanosterol cholesterol synthesis pathways. researchgate.netnih.govelifesciences.org
Table 1: Characteristics of DHCR24/Seladin-1
| Feature | Description | References |
|---|---|---|
| Enzyme Name | 3β-Hydroxysterol Δ24-Reductase (DHCR24); Seladin-1 | nih.govcellsignal.com |
| Class | FAD-dependent oxidoreductase | nih.govembopress.org |
| Location | Endoplasmic Reticulum Membrane | nih.govreactome.org |
| Cofactor | NADPH | nih.govuniprot.orgacs.org |
| Catalytic Rxn | Reduction of the C24-C25 double bond in sterol side chains | nih.govembopress.orguniprot.org |
| Key Substrates | Lanosterol, Desmosterol, other Bloch pathway intermediates | nih.govresearchgate.netelifesciences.org |
DHCR24's Role in Kandutsch-Russell Pathway Initiation
The cholesterol biosynthetic pathway bifurcates after the formation of lanosterol into the Bloch and the Kandutsch-Russell (K-R) pathways. nih.gov The entry point and first committed step of the Kandutsch-Russell pathway is the conversion of lanosterol into 24,25-dihydrolanosterol. researchgate.netnih.gov This reaction is catalyzed by DHCR24. nih.govreactome.orgfrontiersin.org
By reducing the Δ24 double bond of lanosterol, DHCR24 initiates the K-R pathway. nih.gov Furthermore, because DHCR24 can act on subsequent intermediates of the Bloch pathway, it serves as a "crossover" enzyme, capable of shunting intermediates from the Bloch pathway into the K-R pathway at various points. researchgate.netnih.govelifesciences.org The flux of sterols through these competing pathways is highly regulated and tissue-specific. nih.govelifesciences.org Research has shown that overexpression of the DHCR24 enzyme enhances metabolic flow through the Kandutsch-Russell pathway, highlighting its pivotal role in determining the route of cholesterol synthesis. nih.govelifesciences.org Conversely, conditions of sterol depletion tend to favor the Bloch pathway. nih.govelifesciences.org
Lanosterol 14α-Demethylase (CYP51/P450 51A1) Activity
Following the saturation of the C24-C25 double bond by DHCR24, the resulting 24,25-dihydrolanosterol is a substrate for Lanosterol 14α-demethylase (CYP51A1), a member of the cytochrome P450 superfamily. nih.govnih.gov This enzyme is essential for sterol biosynthesis in all eukaryotes. wikipedia.orgnih.gov
Demethylation Reactions of 24,25-Dihydrolanosterol
CYP51A1 catalyzes the critical 14α-demethylation of sterol precursors. nih.govwikipedia.org For the Kandutsch-Russell pathway, CYP51A1 acts on 24,25-dihydrolanosterol in a multi-step oxidative reaction. nih.govnih.govuniprot.orguniprot.org This process involves three sequential oxidations, requiring a total of three molecules of molecular oxygen and three molecules of the reducing agent NADPH, supplied via NADPH-cytochrome P450 reductase. uniprot.orguniprot.org
The reaction removes the 14α-methyl group (C-32) from 24,25-dihydrolanosterol, releasing it as formic acid. uniprot.orguniprot.org The final sterol product is 4,4-dimethyl-8,14-cholestadien-3β-ol. uniprot.orguniprot.org The enzyme is not exclusively specific to 24,25-dihydrolanosterol; it also efficiently demethylates lanosterol, the primary substrate in the Bloch pathway. nih.govnih.gov Studies on substrate specificity have shown that the 3α-hydroxy epimer of dihydrolanosterol (B1674475) is processed as efficiently as the natural 3β-hydroxy isomer. nih.govnih.gov However, modifications to the sterol side chain can impact metabolism; certain truncated analogs of 24,25-dihydrolanosterol are metabolized, while others are not, indicating specific structural requirements for enzyme binding and catalysis. nih.gov
Table 2: CYP51A1-Catalyzed Demethylation of 24,25-Dihydrolanosterol
| Component | Role/Description | References |
|---|---|---|
| Enzyme | Lanosterol 14α-Demethylase (CYP51A1) | wikipedia.orguniprot.org |
| Substrate | 24,25-Dihydrolanosterol | nih.govnih.govuniprot.org |
| Reaction | Three-step oxidative 14α-demethylation | nih.govwikipedia.orguniprot.org |
| Requirements | 3 O₂, 3 NADPH (via NADPH-cytochrome P450 reductase) | uniprot.orguniprot.org |
| Products | 4,4-dimethyl-8,14-cholestadien-3β-ol, Formic Acid, 4 H₂O | uniprot.orguniprot.org |
Mechanistic Studies of Cytochrome P450 51A1 Catalysis
The 14α-demethylation of sterols by CYP51A1 is a complex C-C bond cleavage reaction that proceeds through a defined sequence of three oxidative steps. wikipedia.orgresearchgate.net
First Oxidation: The 14α-methyl group is hydroxylated to form a sterol-14α-alcohol intermediate.
Second Oxidation: The alcohol intermediate is further oxidized to a sterol-14α-aldehyde.
Third Oxidation: The aldehyde is deformylated, leading to the cleavage of the C-C bond, elimination of formic acid, and the introduction of a new Δ14-15 double bond in the sterol core. wikipedia.orgresearchgate.net
The first two steps are generally accepted to be conventional P450 hydroxylations that proceed via the highly reactive ferryl-oxo heme radical cation, known as Compound I (formally FeO³⁺). researchgate.netnih.gov However, the mechanism for the final C-C bond cleavage step has been a subject of considerable investigation. vanderbilt.edu Recent mechanistic studies using heavy oxygen isotope (¹⁸O) labeling have provided strong evidence that this final step predominantly involves a different iron-oxygen species: the ferric peroxide anion, known as Compound 0 (formally Fe³⁺O₂⁻). researchgate.netnih.govvanderbilt.edumdpi.comrsc.org For human CYP51A1, this Compound 0-mediated mechanism is estimated to account for approximately 88% of the reaction, with a minor role (~14%) attributed to the Compound I mechanism. researchgate.netvanderbilt.edu X-ray crystallography of the human enzyme with the aldehyde intermediate bound shows the aldehyde oxygen positioned 3.5 Å from the heme iron, consistent with the proposed mechanism. researchgate.net
Processivity and Oxygen Incorporation in CYP51A1 Reactions
Oxygen incorporation studies have been instrumental in elucidating the reaction mechanism. researchgate.netmdpi.com In the ferric peroxide (Compound 0) mechanism proposed for the final deformylation step, a nucleophilic attack by the ferric peroxide anion on the aldehyde carbon leads to the incorporation of one oxygen atom from molecular oxygen (O₂) into the eliminated formic acid product. researchgate.netacs.org This was confirmed by experiments using ¹⁸O₂, which showed that 88% of the resulting formic acid contained a single ¹⁸O atom. researchgate.net Further experiments using H₂¹⁸O found that a small fraction of the formic acid incorporated two ¹⁸O atoms, providing evidence for the minor contribution of a Compound I mechanism that acts on a hydrated aldehyde intermediate. researchgate.net
Other Relevant Enzymes and Metabolic Steps
The biosynthesis of cholesterol from 24,25-dihydrolanosterol involves a series of enzymatic transformations primarily occurring in the endoplasmic reticulum. This pathway, known as the Kandutsch-Russell pathway, is characterized by intermediates with a saturated side chain. mdpi.comnih.gov Subsequent to the initial formation of 24,25-dihydrolanosterol and its demethylation at the C14 position, several key enzymes catalyze further modifications to the sterol structure.
Sterol-C4-Methyl Oxidase (SC4MOL) and NSDHL Activity
Following the removal of the 14α-methyl group, the two methyl groups at the C4 position are excised. This process requires the coordinated action of a multi-enzyme complex. frontiersin.org In the context of the Kandutsch-Russell pathway, the substrates for this complex are the C24-saturated derivatives of meiosis-activating sterols (MAS). mdpi.com
The C4-demethylation process involves three enzymes acting sequentially:
Sterol-C4-Methyl Oxidase (SC4MOL) : Also known as Methylsterol Monooxygenase 1 (MSMO1), this enzyme initiates the demethylation by oxidizing one of the methyl groups at the C4 position to form a carboxylic acid. nih.govgenecards.org SC4MOL is considered a key regulated step in this part of the pathway and is targeted for degradation by the E3 ubiquitin ligase MARCHF6. google.comescholarship.org
NAD(P)-dependent steroid dehydrogenase-like (NSDHL) : This enzyme, a sterol-4-alpha-carboxylate 3-dehydrogenase, catalyzes the oxidative decarboxylation of the C4-carboxylated intermediate produced by SC4MOL, resulting in a 3-keto-sterol. mdpi.comnih.gov
Hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7) : This 3-keto-steroid reductase completes the step by reducing the 3-keto group, yielding the C4-demethylated sterol. frontiersin.org
This entire sequence of reactions is repeated to remove the second methyl group. nih.gov In the Kandutsch-Russell pathway, the substrate for this complex is dihydro-T-MAS, and its two-cycle demethylation leads to the formation of zymostenol (B45303). mdpi.com Genetic defects in SC4MOL can lead to an autosomal recessive syndrome characterized by psoriasiform dermatitis, microcephaly, and developmental delay, while mutations in the X-linked NSDHL gene cause CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform erythroderma and Limb Defects). nih.govnih.gov
| Enzyme | Gene | Function in C4-Demethylation | Substrate in Kandutsch-Russell Pathway | Product |
|---|---|---|---|---|
| Sterol-C4-Methyl Oxidase | MSMO1 / SC4MOL | Oxidizes C4-methyl group to a carboxylic acid. nih.gov | Dihydro-T-MAS | 4α-carboxy-4β-methyl-zymostenol intermediate |
| NAD(P)-dependent steroid dehydrogenase-like | NSDHL | Catalyzes oxidative decarboxylation of the 4-carboxy sterol. mdpi.com | 4α-carboxy-4β-methyl-zymostenol intermediate | 3-keto-4-methyl-zymostenol intermediate |
Sterol Δ14-Reductase (DHCR14) and Lamin B Receptor (LBR)
After the 14α-demethylase (CYP51A1) removes the C14 methyl group from 24,25-dihydrolanosterol, a double bond is left at the C14-C15 position, creating an intermediate known as dihydro-FF-MAS. mdpi.com The reduction of this double bond is a critical step catalyzed by a Δ14-sterol reductase. In mammals, two distinct enzymes, encoded by different genes, can perform this reaction: Sterol Δ14-Reductase (DHCR14) and Lamin B Receptor (LBR). mdpi.comnih.gov
Sterol Δ14-Reductase (DHCR14) : Also known as TM7SF2, this enzyme is located in the endoplasmic reticulum and is considered a dedicated enzyme for this step in cholesterol biosynthesis. nih.gov Its levels are subject to post-translational regulation, with cholesterol and other sterol intermediates triggering its rapid turnover. researchgate.net
Lamin B Receptor (LBR) : LBR is a bifunctional protein located in the inner nuclear membrane. It possesses both a sterol reductase domain at its C-terminus, which is homologous to DHCR14, and an N-terminal domain that binds to lamin B and chromatin. csu.edu.au While it has a clear role in cholesterol synthesis, LBR protein levels remain stable and are not significantly affected by cellular sterol levels, suggesting it may provide a constitutive C14-sterol reductase activity. researchgate.net
These twin enzymes act on the Δ14-unsaturated intermediates, such as dihydro-FF-MAS, to produce their saturated counterparts, like dihydro-T-MAS, which then proceed to the C4-demethylation stage. mdpi.comnih.gov While both enzymes can perform the same function, their differential regulation and localization suggest they may have distinct roles depending on the tissue and metabolic state of the cell. researchgate.net Global deletion of DHCR14 alone is not sufficient to completely block sterol synthesis due to the redundant activity of LBR. mdpi.com
| Enzyme | Gene | Cellular Localization | Primary Function | Regulation by Sterols |
|---|---|---|---|---|
| Sterol Δ14-Reductase | DHCR14 (TM7SF2) | Endoplasmic Reticulum | Reduces the C14-C15 double bond of sterol intermediates. nih.gov | Protein levels are downregulated by sterol excess. researchgate.net |
| Lamin B Receptor | LBR | Inner Nuclear Membrane | Dual function: sterol reductase activity and chromatin/lamin B binding. csu.edu.au | Protein levels are stable and not significantly regulated by sterols. researchgate.net |
Sterol-Δ8-7-Isomerase (EBP)
Following the complete demethylation at both the C14 and C4 positions, the resulting sterol in the Kandutsch-Russell pathway is zymostenol (5α-cholesta-8-en-3β-ol). mdpi.comsigmaaldrich.com This molecule contains a double bond between carbons 8 and 9 (Δ8). The next step in the pathway is the isomerization of this double bond from the Δ8 to the Δ7 position.
This crucial rearrangement is catalyzed by Sterol-Δ8-7-Isomerase , also known as the Emopamil-Binding Protein (EBP). csu.edu.aunih.gov EBP converts zymostenol into lathosterol (B1674540) (5α-cholest-7-en-3β-ol). mdpi.com The enzyme is an integral membrane protein of the endoplasmic reticulum. researchgate.net
Mutations in the EBP gene are the cause of the X-linked dominant disorder Chondrodysplasia Punctata 2 (CDPX2), also known as Conradi-Hünermann-Happle syndrome. nih.gov This condition is a defect in cholesterol biosynthesis characterized by the accumulation of Δ8-sterols, including zymostenol. nih.govresearchgate.net EBP is also notable for binding a wide variety of pharmacologically active compounds, including the anti-cancer drug tamoxifen. researchgate.net
| Enzyme | Gene | Reaction Catalyzed | Substrate (Kandutsch-Russell) | Product | Associated Disorder |
|---|---|---|---|---|---|
| Sterol-Δ8-7-Isomerase | EBP | Isomerization of the Δ8 double bond to the Δ7 position. nih.gov | Zymostenol | Lathosterol | Chondrodysplasia Punctata 2 (CDPX2). nih.gov |
Regulatory Mechanisms and Molecular Interactions Involving 24,25 Dihydrolanosterol
Regulation of HMG-CoA Reductase (HMGCR) Activity
24,25-Dihydrolanosterol is a key player in the post-transcriptional regulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway. nih.gov Its regulatory actions are multifaceted, involving both direct and indirect modulation of HMGCR degradation.
Direct and Indirect Modulation of HMGCR Degradation
Recent studies have elucidated that 24,25-dihydrolanosterol can directly bind to the membrane domain of HMGCR. nih.gov This interaction is a critical trigger for the endoplasmic reticulum-associated degradation (ERAD) of the enzyme. nih.gov The binding of 24,25-dihydrolanosterol to HMGCR initiates a conformational change that facilitates the ubiquitination of the enzyme, marking it for proteasomal degradation. annualreviews.org
Indirectly, the accumulation of 24,25-dihydrolanosterol, particularly under conditions such as hypoxia, triggers an accelerated degradation of HMGCR. frontiersin.org This process involves the increased expression of Insig (insulin-induced gene) proteins. frontiersin.org While 24,25-dihydrolanosterol itself does not bind to Insigs, its accumulation signals for the binding of Insig proteins to HMGCR, which in turn recruits the necessary E3 ubiquitin ligases for its degradation. annualreviews.orgresearchgate.net This dual mechanism of direct binding and indirect facilitation of Insig-mediated degradation underscores the nuanced control that 24,25-dihydrolanosterol exerts over HMGCR stability.
It is important to note the differential effects of 24,25-dihydrolanosterol compared to other sterols. For instance, while both 24,25-dihydrolanosterol and the oxysterol 25-hydroxycholesterol (B127956) (25HC) promote HMGCR degradation, only 25HC inhibits the proteolytic activation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2). nih.govresearchgate.net This highlights a specific regulatory role for 24,25-dihydrolanosterol in selectively targeting HMGCR for degradation.
Nonsterol and Sterol Product Requirements for HMGCR Suppression
The complete suppression and degradation of HMGCR is a cooperative process that requires both sterol and nonsterol products of the mevalonate pathway. nih.gov While 24,25-dihydrolanosterol is a potent sterol signal for HMGCR degradation, its maximal effect is dependent on the presence of a nonsterol isoprenoid. nih.govfrontiersin.org
Research has identified this essential nonsterol product as geranylgeraniol, the alcohol form of geranylgeranyl pyrophosphate (GGPP). frontiersin.org The addition of mevalonate, the precursor for both sterol and nonsterol isoprenoids, is necessary for the complete degradation of HMGCR in the presence of 24,25-dihydrolanosterol. frontiersin.orgnih.gov This indicates that while 24,25-dihydrolanosterol initiates the degradation process, the nonsterol branch of the mevalonate pathway provides a second signal required for the efficient and complete removal of the HMGCR protein. researchgate.net
| Regulatory Aspect | Mechanism | Key Molecules Involved | Outcome |
|---|---|---|---|
| Direct Modulation | Binds to the sterol-sensing domain of HMGCR. | 24,25-Dihydrolanosterol, HMGCR | Initiates conformational change and ubiquitination of HMGCR. |
| Indirect Modulation | Accumulation signals for Insig protein binding to HMGCR. | 24,25-Dihydrolanosterol, Insig proteins, E3 ubiquitin ligases | Accelerates ER-associated degradation of HMGCR. |
| Nonsterol Requirement | A nonsterol isoprenoid is required for maximal HMGCR degradation. | Geranylgeraniol (from mevalonate) | Ensures complete and efficient suppression of HMGCR. |
Gene Regulatory Pathways and Transcription Factors
Beyond its role in enzyme regulation, 24,25-dihydrolanosterol influences gene expression through its interaction with various signaling pathways and transcription factors. These interactions can have significant effects on cellular processes such as proliferation and differentiation.
Sterol Regulatory Element-Binding Proteins (SREBPs) and Transcriptional Control
Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, are master transcriptional regulators of cholesterol homeostasis. researchgate.net They control the expression of genes involved in cholesterol synthesis and uptake. nih.gov Interestingly, unlike cholesterol and certain oxysterols, 24,25-dihydrolanosterol does not appear to directly regulate the proteolytic processing and activation of SREBP-2. researchgate.netnih.gov Studies have shown that even when 24,25-dihydrolanosterol accumulates to high levels, it does not inhibit the transport of the SREBP-SCAP complex from the endoplasmic reticulum to the Golgi, a critical step for SREBP activation. nih.gov This functional distinction suggests that 24,25-dihydrolanosterol's primary role in feedback regulation is at the level of HMGCR protein stability rather than at the level of transcriptional control by SREBPs. However, some studies suggest that secondary metabolites derived from 24,25-dihydrolanosterol might have an indirect effect on SREBP-2 activity. biorxiv.org
Activation of WNT/NFKB Signaling Pathways
Emerging evidence, primarily from studies using HepG2 cells with a knockout of the CYP51A1 gene which leads to the accumulation of lanosterol (B1674476) and 24,25-dihydrolanosterol, points to a significant role for 24,25-dihydrolanosterol in activating the WNT and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govbiorxiv.orgresearchgate.net The accumulation of this sterol intermediate has been linked to the activation of these pathways, which are crucial for cell proliferation, inflammation, and development. biorxiv.orgfrontiersin.org The crosstalk between the WNT and NF-κB pathways is a complex regulatory network, and 24,25-dihydrolanosterol appears to be a molecular modulator of this interaction. researchgate.netnih.gov
Influence on LEF1 and E2F Transcriptional Factors
The activation of WNT signaling by 24,25-dihydrolanosterol has a direct impact on the downstream transcription factor, Lymphoid Enhancer-Binding Factor 1 (LEF1). nih.govbiorxiv.org In CYP51 knockout cells, the elevated levels of 24,25-dihydrolanosterol lead to increased expression and activation of LEF1. biorxiv.org LEF1 is a key effector of the canonical WNT pathway and is known to promote cell proliferation. biorxiv.org Genes regulated by NF-κB that are affected in CYP51 knockout cells include IL-18, ICAM-1, ICAM2, C3, and LYN. nih.gov
Furthermore, the accumulation of 24,25-dihydrolanosterol has been shown to influence the activity of the E2F family of transcription factors. researchgate.net While cells with high levels of 24,25-dihydrolanosterol show increased proliferation, cells accumulating other sterols like lathosterol (B1674540) or desmosterol (B1670304) exhibit slower proliferation and downregulated E2F activity. nih.govresearchgate.net This suggests that 24,25-dihydrolanosterol specifically promotes a pro-proliferative state, in part, through its influence on the E2F transcriptional network. researchgate.net
| Pathway/Factor | Effect of 24,25-Dihydrolanosterol | Downstream Consequences |
|---|---|---|
| SREBP-2 | No direct inhibition of processing. | Maintains transcriptional program for cholesterol synthesis. |
| WNT/β-catenin Signaling | Activation. | Increased cell proliferation. |
| NF-κB Signaling | Activation. | Modulation of inflammatory and proliferative genes. |
| LEF1 | Increased expression and activation. | Promotion of cell proliferation. |
| E2F | Upregulation of activity. | Promotion of cell cycle progression. |
Liver X Receptor (LXR) Agonism and Downstream Gene Regulation
The role of 24,25-dihydrolanosterol as a direct agonist for the Liver X Receptor (LXR) is a subject of ongoing investigation, with evidence suggesting an indirect or context-dependent interaction. LXR, along with its heterodimeric partner Retinoid X Receptor (RXR), is a key regulator of hepatic lipid homeostasis. biorxiv.org While some sterol intermediates of cholesterol synthesis are known LXR agonists, the direct binding and activation of LXR by 24,25-dihydrolanosterol remains to be definitively established. biorxiv.org
Studies utilizing HepG2 cells with a knockout of the CYP51A1 gene, which leads to a significant accumulation of lanosterol and 24,25-dihydrolanosterol, have shown evidence of activated LXR. biorxiv.org However, it is considered unlikely that lanosterol itself activates LXR. biorxiv.org This suggests that the observed LXR activation in the presence of high levels of 24,25-dihydrolanosterol may be due to its conversion into secondary oxysterols or bile acids, which then act as LXR agonists. biorxiv.org Some literature has proposed that 24,25-dihydrolanosterol itself, along with other cholesterol synthesis intermediates like testis meiosis-activating sterols (MASs) and desmosterol, can serve as activating ligands for LXR. nih.govgoogleapis.com Upon activation, LXR is known to up-regulate genes involved in cholesterol export and repress inflammatory genes. nih.gov It has also been reported to directly silence the gene expression of certain cholesterogenic enzymes, such as squalene (B77637) synthase (FDFT1) and lanosterol 14α-demethylase (CYP51A1). nih.govresearchgate.net
The following table summarizes the key findings regarding the interaction between 24,25-dihydrolanosterol and LXR.
| Experimental System | Key Findings | Implication |
| CYP51A1 Knockout HepG2 Cells | Accumulated 24,25-dihydrolanosterol is associated with activated LXR. | Indirect activation of LXR, possibly via metabolites of 24,25-dihydrolanosterol. biorxiv.org |
| General Literature Review | Proposed as a potential activating ligand for LXR. | May contribute to the regulation of cholesterol homeostasis and inflammatory responses. nih.govgoogleapis.com |
| LXR Depletion Studies | LXR depletion in HepG2 cells leads to increased cholesterol content and biosynthesis. | LXR plays a repressive role in cholesterol synthesis, potentially through regulation of enzymes like CYP51A1. researchgate.net |
Cellular Responses to 24,25-Dihydrolanosterol Accumulation
Effects on Cell Proliferation and Cell Cycle Progression
The accumulation of 24,25-dihydrolanosterol has been shown to have a significant impact on cell proliferation and cell cycle progression. In contrast to later-stage sterols in the cholesterol biosynthesis pathway, which can slow proliferation and promote apoptosis, the accumulation of early sterols like 24,25-dihydrolanosterol appears to promote cell division. biorxiv.orgresearchgate.netnih.gov
Studies using HepG2 cells with a knockout of the CYP51A1 gene, resulting in highly elevated levels of lanosterol and 24,25-dihydrolanosterol, have demonstrated a notable increase in the proportion of cells in the G2+M phase of the cell cycle. biorxiv.orgresearchgate.netnih.govnih.govresearchgate.net This suggests that 24,25-dihydrolanosterol plays a role in facilitating the transition through this phase, ultimately leading to enhanced cell proliferation. biorxiv.orgnih.govnih.gov This effect is thought to be mediated through the activation of specific signaling pathways. The accumulation of 24,25-dihydrolanosterol has been linked to the activation of WNT/NFKB/SMAD signaling, leading to elevated levels of the transcription factor LEF1. biorxiv.orgresearchgate.netnih.govnih.gov LEF1 is a known promoter of cell proliferation and has oncogenic potential. biorxiv.orgnih.gov The activation of the NFKB pathway, in particular, is strongly indicated in CYP51A1 knockout cells and is known to regulate genes involved in cancer development and progression. biorxiv.org
The table below details the observed effects of 24,25-dihydrolanosterol on cell proliferation and the cell cycle.
| Cellular Effect | Molecular Mechanism | Supporting Evidence |
| Increased Cell Proliferation | Activation of LEF1 through WNT/NFKB/SMAD signaling. biorxiv.orgresearchgate.netnih.govnih.gov | Higher percentage of cells in G2+M phase in CYP51A1 knockout cells. biorxiv.orgresearchgate.netnih.govnih.govresearchgate.net |
| Enhanced Cancer and Cell Cycle Pathways | Upregulation of transcription factors associated with proliferation control, including LEF1, ESR1, STAT3, NANOG, and TP53. biorxiv.org | Consistent findings in both HepG2 cell models and mouse liver Cyp51 knockout data. nih.govnih.gov |
Implications for Cellular Homeostasis under Hypoxia
Under conditions of low oxygen, or hypoxia, cellular metabolism must adapt to conserve this critical resource. The synthesis of cholesterol is a highly oxygen-dependent process, and its regulation is crucial for maintaining cellular homeostasis under such stress. biorxiv.orgfrontiersin.org
During hypoxia, the demethylation of lanosterol and its metabolite, 24,25-dihydrolanosterol, is slowed, leading to their accumulation within the cell. frontiersin.orgnih.govnih.gov This accumulation serves as a key regulatory signal. Concurrently, hypoxia induces the transcriptional activation of Insulin-induced gene (Insig) proteins, mediated by hypoxia-inducible factor (HIF)-1α. frontiersin.orgnih.gov The convergence of these two signals—the accumulation of 24,25-dihydrolanosterol and increased Insig proteins—triggers the accelerated degradation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway. frontiersin.orgnih.gov This rapid degradation of HMGCR effectively curtails cholesterol synthesis, thereby preventing the wasteful expenditure of cellular oxygen. nih.gov This feedback mechanism is a critical adaptation for cell survival in a hypoxic environment. frontiersin.org
Intracellular Trafficking and Localization
Transport Mechanisms within Endoplasmic Reticulum and Other Organelles
The intracellular movement and localization of 24,25-dihydrolanosterol are intrinsically linked to its role in regulating cholesterol biosynthesis, primarily within the endoplasmic reticulum (ER). The ER is the site of de novo cholesterol synthesis, and the levels of sterol intermediates within this organelle are tightly controlled. frontiersin.org
24,25-dihydrolanosterol plays a pivotal role in the post-translational regulation of HMG-CoA reductase (HMGCR), which is an integral membrane protein of the ER. frontiersin.orgnih.gov The accumulation of 24,25-dihydrolanosterol in the ER membrane is sensed, triggering the binding of HMGCR to Insig proteins. nih.govnih.gov This interaction initiates the ubiquitination of HMGCR, a process that marks the protein for degradation. nih.govfrontiersin.orgnih.gov Following ubiquitination, the VCP/p97 ATPase complex provides the energy to extract the modified HMGCR from the ER membrane. frontiersin.org The extracted HMGCR is then transported to the cytosol for degradation by the proteasome. frontiersin.org This entire process, known as ER-associated degradation (ERAD), is a crucial mechanism for the rapid feedback control of cholesterol synthesis. pnas.org While 24,25-dihydrolanosterol stimulates the degradation of HMGCR, it does not appear to inhibit the ER-to-Golgi transport of the SREBP cleavage-activating protein (SCAP)-SREBP complex, another key regulatory pathway in cholesterol homeostasis. nih.gov
Integration into Biological Membranes and Lipid Rafts
The ability of sterols to integrate into and stabilize biological membranes, particularly the specialized microdomains known as lipid rafts, is crucial for their function. Lipid rafts are dynamic, ordered domains enriched in cholesterol and sphingolipids that play important roles in cell signaling and membrane transport. researchgate.netnih.govresearchgate.net
Research into the biophysical properties of cholesterol precursors has revealed that 24,25-dihydrolanosterol is a relatively weak stabilizer of lipid rafts compared to cholesterol. researchgate.netnih.gov Studies using model membranes have shown that early cholesterol precursors with an 8-9 double bond, such as lanosterol and 24,25-dihydrolanosterol, are less effective at promoting the formation of ordered domains with sphingomyelin (B164518) or dipalmitoylphosphatidylcholine than cholesterol itself. researchgate.netnih.gov In contrast, some late-stage precursors are better raft stabilizers than cholesterol. researchgate.netnih.gov This suggests that the specific structural features of 24,25-dihydrolanosterol, particularly the presence of methyl groups at the C4 position and the lack of the planar ring structure of cholesterol, hinder its ability to pack tightly with other lipids in the raft environment. pnas.orgresearchgate.netnih.gov
The following table summarizes the comparative raft-stabilizing ability of 24,25-dihydrolanosterol.
| Sterol | Raft-Stabilizing Ability | Reference |
| Cholesterol | High | researchgate.netnih.gov |
| 24,25-Dihydrolanosterol | Weak | researchgate.netnih.gov |
| Lanosterol | Weak | researchgate.netnih.gov |
| Lathosterol | High (better than cholesterol) | researchgate.netnih.gov |
| 7-Dehydrocholesterol | High (better than cholesterol) | researchgate.netnih.gov |
| Desmosterol | Weak | researchgate.netnih.gov |
Biological Significance and Physiological Implications of 24,25 Dihydrolanosterol Intermediates
Roles Beyond Cholesterol Precursor Function
Recent research has illuminated that early sterol intermediates, including 24,25-dihydrolanosterol, are not biologically inert. They possess inherent biological activities that are separate from their contribution to the cholesterol pool.
Early sterol intermediates, such as lanosterol (B1674476) and 24,25-dihydrolanosterol, have been shown to influence cellular processes independently of cholesterol. For instance, 24,25-dihydrolanosterol is suggested to be a primary degradation signal for HMG-CoA reductase, a key regulatory enzyme in the cholesterol synthesis pathway. nih.gov This indicates a feedback mechanism where an early intermediate can modulate the very pathway that produces it. Furthermore, studies have shown that lanosterol and 24,25-dihydrolanosterol can stimulate the ubiquitination of HMGCR, marking it for degradation. mdpi.com
Some sterol intermediates can also act as ligands for nuclear receptors, thereby directly influencing gene expression. nih.gov For example, 24,25-dihydrolanosterol has been identified as a ligand for the liver X receptor (LXR), a key regulator of cholesterol homeostasis. nih.gov The activation of LXR by these intermediates can lead to the upregulation of genes involved in cholesterol export, providing another layer of regulation. nih.gov
The accumulation of specific early sterol intermediates has been linked to distinct cellular outcomes, particularly concerning cell proliferation and survival. Studies using HepG2 cells with a knockout of the CYP51 gene, which leads to the accumulation of lanosterol and, most notably, 24,25-dihydrolanosterol, have revealed a significant impact on the cell cycle. nih.govnih.gov These cells show an increased proportion in the G2+M phase and enhanced cancer and cell cycle pathways. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org This proliferative effect is thought to be mediated by the activation of LEF1 and the WNT/NFKB signaling pathways. nih.govnih.govbiorxiv.org
In stark contrast, the accumulation of later sterol intermediates, such as desmosterol (B1670304) and lathosterol (B1674540), in cells with DHCR24 or SC5D knockouts, leads to slower cell proliferation. nih.govnih.govresearchgate.net This highlights the specific and often opposing roles of different sterol intermediates in controlling fundamental cellular processes. The accumulation of 24,25-dihydrolanosterol, in particular, appears to promote cell proliferation in hepatocytes. nih.govnih.govresearchgate.net
Distinct Biological Functions of Early Sterol Intermediates
Sterol Metabolism Disorders and 24,25-Dihydrolanosterol
Disruptions in the cholesterol synthesis pathway, often due to genetic mutations, can lead to the accumulation of specific sterol intermediates, resulting in a range of metabolic disorders.
Certain genetic disorders are characterized by the buildup of specific sterol precursors. For example, Antley-Bixler syndrome, in some cases, has been associated with reduced activity of CYP51A1, leading to a marked accumulation of its substrates, lanosterol and 24,25-dihydrolanosterol. jensenlab.orgnih.gov Similarly, conditions like desmosterolosis and lathosterolosis are defined by the accumulation of desmosterol and lathosterol, respectively, due to defects in later stages of the cholesterol synthesis pathway. researchgate.netjensenlab.org
Hypoxic conditions can also lead to the accumulation of lanosterol and 24,25-dihydrolanosterol. frontiersin.org This is because the demethylation steps in their conversion are oxygen-intensive processes. nih.govfrontiersin.org
To understand the specific roles of these intermediates, researchers have developed genetic knockout (KO) models in cells and animals.
CYP51 KO: Knockout of the Cyp51 gene in mice results in embryonic lethality around day 15 of gestation, highlighting the essential role of this enzyme in development. nih.govnih.gov These embryos exhibit features resembling Antley-Bixler syndrome, including skeletal and cardiac abnormalities. nih.govnih.gov Analysis of these KO embryos reveals a significant accumulation of lanosterol and 24,25-dihydrolanosterol, with a complete block in the synthesis of downstream cholesterol precursors. nih.govnih.gov In HepG2 cells, CYP51 KO leads to a roughly 22-fold increase in lanosterol and a staggering 1300-fold increase in 24,25-dihydrolanosterol compared to normal cells. nih.gov This massive accumulation is linked to increased cell proliferation and alterations in cell cycle and cancer-related pathways. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org
DHCR24 KO: The knockout of the DHCR24 gene, which encodes the enzyme that reduces the delta-24 double bond in sterol intermediates, also has severe consequences. In mice, homozygous Dhcr24 KO leads to death within the first day after birth, with severe skin abnormalities, including a defective epidermal barrier and hyperproliferative, undifferentiated keratinocytes. jensenlab.orgjax.org These mice exhibit desmosterolosis, with a near-complete absence of cholesterol and a massive accumulation of desmosterol. jax.orgnih.gov In contrast to the proliferative phenotype of CYP51 KO cells, DHCR24 KO cells show slower proliferation. nih.govnih.govresearchgate.net
Table 1: Phenotypic Consequences of CYP51 and DHCR24 Knockouts
| Gene Knockout | Accumulating Sterol(s) | Key Phenotypic Consequences | Cellular Proliferation |
|---|---|---|---|
| CYP51 | Lanosterol, 24,25-Dihydrolanosterol | Embryonic lethality, Antley-Bixler-like syndrome (mice), increased G2+M phase (cells) nih.govnih.govnih.gov | Increased nih.govnih.govresearchgate.net |
| DHCR24 | Desmosterol | Postnatal lethality, severe skin defects (mice), desmosterolosis jensenlab.orgjax.orgnih.gov | Decreased nih.govnih.govresearchgate.net |
Accumulation Profiles in Specific Metabolic Perturbations
Comparative Analysis Across Biological Kingdoms
The enzyme CYP51, responsible for the demethylation of lanosterol and its derivatives, is found across different biological kingdoms, including fungi, plants, and mammals, where it performs a similar metabolic function. asm.org However, the substrate specificity can vary. In mammals, CYP51 acts on both lanosterol and 24,25-dihydrolanosterol. asm.org In fungi, the preferred substrates are lanosterol and 24(28)-methylene-24,25-dihydrolanosterol, while in plants, it is obtusifoliol. asm.org Despite these differences in substrates, the fundamental role of removing the 14α-methyl group is conserved. asm.org
24,25-Dihydrolanosterol itself has been identified in various organisms, including the fungus Mortierella alpina and the plant Capsicum annuum. nih.gov It is also a metabolite in Saccharomyces cerevisiae (yeast). nih.gov The conservation of this intermediate across diverse life forms suggests a fundamental role in sterol metabolism and potentially other cellular functions that may have evolved differently in various lineages.
Evolutionary Conservation of Sterol Biosynthesis Pathways
The fundamental framework for sterol biosynthesis is remarkably conserved across eukaryotic kingdoms, suggesting its presence in the last eukaryotic common ancestor (LECA). oup.comnih.gov This core set of reactions, which transforms squalene (B77637) into various sterols, has been a subject of intense diversification throughout evolution, leading to a wide array of sterol-derived compounds that reflect the varied lifestyles and adaptations of different organisms. nih.gov
The initial steps, including the cyclization of 2,3-oxidosqualene (B107256) to form a protosterol, are a critical juncture. In animals and fungi, this cyclization is primarily carried out by lanosterol synthase (LAS), producing lanosterol. oup.comoup.com In contrast, plants utilize cycloartenol (B190886) synthase (CAS) to produce cycloartenol. oup.com The subsequent modifications of this sterol core involve a suite of enzymes responsible for demethylation, desaturation, reduction, and isomerization. oup.com
One of the key branching points in animal cholesterol synthesis involves the enzyme sterol-Δ24-reductase (DHCR24). This enzyme can act on lanosterol to produce 24,25-dihydrolanosterol, initiating the Kandutsch-Russell pathway. mdpi.comfrontiersin.org Alternatively, if the Δ24 double bond is reduced later in the pathway, it follows the Bloch pathway. mdpi.comacs.org The existence of these two pathways highlights the metabolic flexibility within sterol biosynthesis. The DHCR24 enzyme itself shows evolutionary relationships, with the version found in the microalga Nannochloropsis oceanica showing more similarity to animal DHCR24 than to the equivalent enzyme in higher plants. nih.gov
The enzyme lanosterol-14α-demethylase (CYP51), which acts on both lanosterol and 24,25-dihydrolanosterol, is considered one of the most ancient and conserved cytochrome P450 enzymes, with its function preserved across the animal, fungal, and plant kingdoms. nih.govpnas.org This high degree of conservation underscores the essential role of this step in producing vital sterols. While the core pathway is conserved, the number and types of sterol-related genes can differ significantly. For instance, plants and fungi possess a larger repertoire of sterol genes compared to animals. nih.gov
Interestingly, some organisms that cannot synthesize their own sterols, such as the fruit fly Drosophila melanogaster and the nematode Caenorhabditis elegans, have retained highly divergent orthologs of some sterol synthesis genes, suggesting they may have been repurposed for other biological functions. plos.org
Table 1: Key Enzymes in Sterol Biosynthesis and their Substrates/Products
| Enzyme | Substrate(s) | Product(s) | Pathway Association |
|---|---|---|---|
| Lanosterol Synthase (LSS) | (S)-2,3-Epoxysqualene | Lanosterol | Animal & Fungal Sterol Synthesis oup.com |
| Cycloartenol Synthase (CAS) | 2,3-Oxidosqualene | Cycloartenol | Plant Sterol Synthesis pnas.org |
| Sterol-Δ24-reductase (DHCR24) | Lanosterol, Desmosterol | 24,25-Dihydrolanosterol, Cholesterol | Kandutsch-Russell & Bloch Pathways mdpi.commedlineplus.gov |
| Lanosterol 14α-demethylase (CYP51) | Lanosterol, 24,25-Dihydrolanosterol, Eburicol, Obtusifoliol | FF-MAS, Dihydro-FF-MAS, etc. | General Sterol Synthesis mdpi.comnih.gov |
| Sterol C24-methyltransferase (Erg6p) | Zymosterol (in yeast), Lanosterol (in some fungi) | Fecosterol (B45770), Eburicol | Fungal Ergosterol (B1671047) Synthesis frontiersin.orgmdpi.com |
Divergence and Convergence in Sterol Metabolite Function
While the structural roles of sterols like cholesterol in maintaining membrane fluidity and integrity are well-established, it is increasingly clear that sterol intermediates, including those derived from 24,25-dihydrolanosterol, have potent biological activities of their own. nih.govmetwarebio.com These molecules act as critical signaling molecules that regulate a wide range of physiological processes, from metabolism and development to homeostasis. nih.govannualreviews.org
Divergent Functions:
The end products of sterol biosynthesis pathways vary significantly across different kingdoms, reflecting their specialized roles. Animals primarily produce cholesterol, fungi synthesize ergosterol, and plants produce a variety of phytosterols (B1254722) like sitosterol (B1666911) and stigmasterol. oup.comugent.be These differences contribute to the distinct properties of their respective cell membranes. oup.com For example, the additional double bonds in ergosterol contribute to the rigidity of fungal cell membranes compared to the more flexible mammalian cell membranes containing cholesterol. oup.com
Furthermore, specific intermediates can have unique functions. For instance, certain C4-methylated sterols, which are precursors in the cholesterol pathway, are also known as meiosis-activating sterols (MAS) due to their role in regulating meiosis. nih.govannualreviews.org In plants, while the primary sterol pathway leads to essential membrane components, some enzymes have been recruited for specialized metabolic pathways. A notable example is the CYP51 family, where one member in oats (AsCYP51H10) has evolved a new function in producing antimicrobial compounds called avenacins for defense, a departure from its conserved role in sterol synthesis. pnas.org
Convergent Functions:
Despite the divergence, there are instances of convergent evolution in the function of sterol metabolites. Sterols and their derivatives across different phyla act as ligands for nuclear hormone receptors, a conserved mechanism for regulating gene expression. nih.govannualreviews.org For example, both the mammalian liver X receptor (LXR) and the C. elegans DAF-12 receptor are activated by sterol-derived ligands and play roles in coupling energy balance with developmental and protective processes. nih.gov
The regulation of the sterol biosynthesis pathway itself shows convergent features. The accumulation of intermediates like lanosterol and 24,25-dihydrolanosterol can trigger the degradation of HMG-CoA reductase, the rate-limiting enzyme in the early stages of the pathway, creating a feedback mechanism to control sterol production. mdpi.comfrontiersin.orgfrontiersin.org This regulatory role of pathway intermediates appears to be a conserved strategy.
Moreover, the fundamental role of sterols in organizing membrane microdomains, or lipid rafts, is a conserved feature that influences cellular signaling. metwarebio.com These cholesterol-rich domains are crucial for the function of signaling molecules like growth factor receptors. metwarebio.com The ability of lanosterol, a precursor to cholesterol, to also promote order in lipid membranes suggests that this function has been refined through evolution from lanosterol to the more efficient cholesterol. nih.govresearchgate.netacs.org
Table 2: Functional Roles of Key Sterol Metabolites
| Sterol Metabolite | Organism/Group | Function(s) |
|---|---|---|
| Cholesterol | Animals | Membrane structure, precursor for steroid hormones, bile acids, and vitamin D metwarebio.comnih.gov |
| Ergosterol | Fungi | Membrane structure, contributes to membrane rigidity frontiersin.orgoup.com |
| Phytosterols (e.g., Sitosterol, Stigmasterol) | Plants | Membrane structure, precursor for brassinosteroids metwarebio.commdpi.com |
| Meiosis Activating Sterols (MAS) | Animals | Regulation of meiosis nih.govannualreviews.org |
| 24,25-Dihydrolanosterol | Animals | Intermediate in cholesterol synthesis, regulation of HMG-CoA reductase degradation mdpi.comfrontiersin.org |
| Avenacins (derived from sterol pathway) | Oats | Antimicrobial defense pnas.org |
| Oxysterols | Animals | Ligands for nuclear receptors (e.g., LXR), regulation of lipid metabolism metwarebio.comannualreviews.org |
Advanced Research Methodologies and Analytical Approaches
Quantitative Analysis Techniques
Accurate quantification of 24,25-dihydrolanosterol is crucial for understanding its regulatory roles. Several advanced analytical methods are utilized for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the comprehensive profiling of sterols, including 24,25-dihydrolanosterol. viamedica.plresearchgate.net This method involves the separation of volatile compounds in the gas phase followed by their detection based on their mass-to-charge ratio. For sterol analysis, a derivatization step, often involving silylation, is typically employed to increase the volatility and thermal stability of the analytes. frontiersin.org
In a typical GC-MS analysis of sterols, a capillary column, such as a DB-5 or HP-5MS, is used for separation. frontiersin.orgpnas.org The temperature program is optimized to achieve resolution of various sterol intermediates. frontiersin.orgpnas.org For instance, a common program might start at a lower temperature and ramp up to a higher temperature to elute a wide range of sterols. frontiersin.orgpnas.org Mass spectrometry detection provides high selectivity and allows for the identification and quantification of specific sterols based on their unique fragmentation patterns. pnas.orgresearchgate.net GC-MS has been successfully used to demonstrate the accumulation of 24,25-dihydrolanosterol in various biological samples, such as in the testes of mice with a conditional knockout of the Cyp51 gene. researchgate.net In these studies, 24,25-dihydrolanosterol levels were found to be significantly elevated, highlighting the utility of GC-MS in studying disruptions in the cholesterol biosynthesis pathway. researchgate.net
Table 1: GC-MS Parameters for Sterol Analysis
| Parameter | Typical Setting |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250-280°C |
| Detector Temperature | 250-315°C |
| Oven Program | Initial hold, followed by temperature ramps to ~315°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
This table presents a generalized set of parameters; specific conditions may vary based on the instrument and application.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly sensitive and specific method for the quantification of sterols, including 24,25-dihydrolanosterol, directly from biological matrices without the need for derivatization. nih.govnih.gov This technique is particularly advantageous for analyzing complex mixtures and can achieve low limits of detection. creative-proteomics.comlipidmaps.org
Several LC-MS methods have been developed for sterol analysis, often employing reverse-phase chromatography with C18 or pentafluorophenyl (PFP) columns for separation. nih.govbiorxiv.org The mobile phase typically consists of a mixture of organic solvents like methanol, acetonitrile, and water, sometimes with additives like formic acid to improve ionization. nih.govbiorxiv.org Detection is commonly performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity for targeted quantification. lipidmaps.orglipidmaps.org This approach has been used to quantify 24,25-dihydrolanosterol in cultured cells, revealing significant accumulation in cell lines with genetic modifications in the cholesterol synthesis pathway. biorxiv.orgbiorxiv.org For instance, in HepG2 cells with a knockout of the CYP51A1 gene, LC-MS analysis showed an approximately 1500-fold increase in 24,25-dihydrolanosterol concentration compared to wild-type cells. biorxiv.orgbiorxiv.org
Quantitative Analysis of Multi-Components with a Single Marker (QAMS) is an efficient and cost-effective analytical strategy for the simultaneous quantification of multiple components in a sample using a single reference standard. researchgate.netmdpi.com This method is particularly useful for the quality control of complex mixtures like industrial lanolin alcohol, which contains cholesterol, lanosterol (B1674476), and 24,25-dihydrolanosterol. researchgate.netmdpi.com
The QAMS method relies on the establishment of relative correction factors (RCFs) between the single marker and the other analytes. mdpi.comresearchgate.net In a study developing a QAMS method for lanolin alcohol, cholesterol was used as the internal standard to quantify lanosterol and 24,25-dihydrolanosterol. mdpi.com The RCFs were determined to be 0.4227 for lanosterol and 0.8228 for 24,25-dihydrolanosterol. mdpi.com This approach, often developed using Analytical Quality by Design (AQbD) principles, ensures robustness and accuracy while reducing the need for multiple expensive reference standards. researchgate.netmdpi.com The method has been shown to provide results with no significant difference from the traditional external standard method. researchgate.net
Table 2: Relative Correction Factors (RCFs) in QAMS Analysis of Lanolin Alcohol
| Analyte | Internal Standard | Relative Correction Factor (RCF) |
|---|---|---|
| Lanosterol | Cholesterol | 0.4227 |
| 24,25-Dihydrolanosterol | Cholesterol | 0.8228 |
Data sourced from a study on the development of a QAMS method for industrial lanolin alcohol. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sterol Quantification
In Vitro and In Vivo Model Systems
To investigate the biological roles of 24,25-dihydrolanosterol, researchers utilize various in vitro and in vivo model systems. These models allow for the controlled manipulation of the cholesterol biosynthesis pathway and the subsequent study of the effects of 24,25-dihydrolanosterol accumulation.
Genetically modified cell lines, particularly those with knockouts of key enzymes in the cholesterol synthesis pathway, are invaluable tools for studying the specific effects of precursor accumulation. nih.govnih.gov The human hepatoma cell line, HepG2, is a commonly used model in this context. biorxiv.orguni-lj.si
By using CRISPR-Cas9 technology to create knockout (KO) models of enzymes like CYP51A1, researchers can induce the accumulation of specific sterols. nih.gov In HepG2 cells with a CYP51A1 KO, there is a dramatic increase in the levels of lanosterol and, most notably, 24,25-dihydrolanosterol. biorxiv.orgbiorxiv.org Studies on these CYP51 KO cells have revealed that the accumulation of 24,25-dihydrolanosterol is associated with enhanced cell proliferation and an increase in the G2+M phase of the cell cycle. biorxiv.orguni-lj.si Further analysis suggests that these effects may be mediated through the activation of signaling pathways such as WNT/NFKB and the upregulation of the transcription factor LEF1. biorxiv.orguni-lj.si These findings demonstrate that early sterol intermediates like 24,25-dihydrolanosterol can have distinct regulatory roles that promote cell proliferation. nih.govuni-lj.si
Mammalian and fungal model organisms are essential for elucidating the complex pathways involving 24,25-dihydrolanosterol and for understanding the broader physiological consequences of its accumulation. explorebiology.orggenestogenomes.org
Mouse models with targeted gene knockouts have provided significant insights. nih.gov For example, a mouse model with a knockout of the Cyp51 gene, which encodes the enzyme that metabolizes lanosterol and 24,25-dihydrolanosterol, exhibits an accumulation of these precursors and displays a phenotype resembling Antley-Bixler syndrome in humans. nih.gov These mouse models have been instrumental in demonstrating the essential role of the cholesterol biosynthesis pathway in embryonic development and in identifying downstream signaling pathways, such as the sonic hedgehog and retinoic acid pathways, that are affected by the accumulation of these sterols. nih.gov
Genetically Modified Cell Lines (e.g., HepG2 Knockout Models)
Isotopic Labeling and Flux Analysis
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules through a biochemical pathway. In the context of 24,25-dihydrolanosterol, this methodology has been instrumental in elucidating its biosynthetic origins and quantifying the dynamics of its formation and conversion.
The biosynthesis of sterols, including 24,25-dihydrolanosterol, from basic precursors has been mapped out using isotopically labeled compounds. oup.com Early research by pioneers like Bloch, Lynen, and Cornforth utilized precursors labeled with radioactive (¹⁴C, ³H) or stable (²H, ¹³C) isotopes to establish the acetate-mevalonate pathway as the foundational route to sterols. oup.comacs.org
Specifically, stereospecifically labeled mevalonic acid (MVA) has been used to uncover the precise stereochemistry of the enzymatic reactions leading to squalene (B77637) and its subsequent cyclization to lanosterol. acs.org The conversion of lanosterol to cholesterol can occur via two primary routes: the Bloch pathway, where the side chain C24-C25 double bond is reduced last, and the Kandutsch-Russell pathway, where this bond is reduced early in the post-lanosterol sequence, forming 24,25-dihydrolanosterol. acs.orgelifesciences.org Isotopic tracers have been crucial for distinguishing the activity of these pathways in different biological systems. pnas.org For instance, feeding cells or organisms with labeled precursors and analyzing the isotopic distribution in intermediates like 24,25-dihydrolanosterol and the final cholesterol product reveals the predominant metabolic route. elifesciences.orgpnas.org
More recent studies have employed tracers such as deuterium (B1214612) oxide (D₂O) and various ¹³C-labeled precursors to investigate these pathways with greater detail. elifesciences.orgpnas.org For example, [6-¹³C²H₃]mevalonate has been used to differentiate between the lanosterol and cycloartenol (B190886) pathways in plants. pnas.org
Table 1: Common Isotopic Tracers in Sterol Biosynthesis Research
| Isotopic Tracer | Purpose | Key Findings | References |
|---|---|---|---|
| [¹⁴C]Acetate | General precursor for the isoprenoid pathway, tracing carbon flow. | Established the acetate-mevalonate pathway for sterol synthesis. | acs.orgslideshare.net |
| Stereospecifically Labeled MVA (with ²H or ³H) | Elucidating the stereochemistry of enzymatic reactions. | Determined the complete stereochemistry of squalene, lanosterol, and cholesterol biosynthesis. | acs.org |
| [¹³C] and/or [²H] Labeled MVA/Acetate | Distinguishing between different cyclization mechanisms (e.g., lanosterol vs. cycloartenol). | Clarified the origin of specific carbon and hydrogen atoms in the sterol nucleus and side chain. | pnas.org |
| Deuterium Oxide (D₂O) | Measuring the turnover rates and flux of multiple intermediates simultaneously. | Revealed tissue-specific pathway preferences and the existence of a modified Kandutsch-Russell pathway. | elifesciences.org |
Metabolic flux analysis provides quantitative insights into the rates (or flux) of metabolic pathways. By combining isotopic labeling with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can measure the rate of synthesis and turnover of specific metabolites, including 24,25-dihydrolanosterol. elifesciences.org
A key method involves administering deuterium oxide (D₂O) to an organism or cell culture and monitoring the incorporation of deuterium into newly synthesized sterol intermediates over time. elifesciences.org This approach has revealed that the choice between the Bloch and Kandutsch-Russell pathways is highly tissue-specific and dynamically regulated. elifesciences.org For example, flux analysis in mice demonstrated that no tissue exclusively uses the canonical Kandutsch-Russell pathway. Instead, many tissues utilize a "modified Kandutsch-Russell" (MK-R) pathway where demethylation of lanosterol begins before the side-chain C24-C25 double bond is reduced. elifesciences.org
These studies have shown that in the liver, only a small fraction (around 5-10%) of the lanosterol synthesized is converted to 24,25-dihydrolanosterol. elifesciences.org Interestingly, this dihydrolanosterol (B1674475) does not appear to proceed efficiently down the rest of the pathway to cholesterol but may play a role in feedback regulation by promoting the degradation of HMG-CoA reductase. elifesciences.org In contrast, tissues like the brain, skin, and preputial gland show a much higher flux through the MK-R pathway, producing significant amounts of saturated side-chain sterols derived from 24,25-dihydrolanosterol. elifesciences.org
Table 2: Tissue-Specific Flux through Cholesterol Biosynthesis Pathways (Bloch vs. Modified Kandutsch-Russell)
| Tissue | Predominant Pathway | Notes on 24,25-Dihydrolanosterol Flux | References |
|---|---|---|---|
| Liver | Mixed (~50% Bloch, ~50% MK-R) | ~5-10% of lanosterol is converted to 24,25-dihydrolanosterol, which does not proceed to cholesterol but may have regulatory roles. | elifesciences.org |
| Brain | MK-R Pathway | High flux towards saturated side-chain sterols, indicating significant production from 24,25-dihydrolanosterol. | elifesciences.org |
| Skin | MK-R Pathway | High levels of saturated side-chain intermediates are produced, consistent with the findings of Kandutsch and Russell. | elifesciences.org |
| Testes | Bloch Pathway (~97%) | Very low flux through the MK-R pathway. | elifesciences.org |
| Preputial Gland | MK-R Pathway (~92%) | High flux through the MK-R pathway, consistent with original observations of high dihydrolanosterol synthesis. | elifesciences.org |
Tracers for Biosynthetic Pathway Elucidation
Structural Elucidation and Mechanistic Studies
Understanding the function of enzymes involved in the metabolism of 24,25-dihydrolanosterol requires detailed knowledge of their three-dimensional structures and catalytic mechanisms. X-ray diffraction, spectroscopy, and site-directed mutagenesis are cornerstone techniques in this endeavor.
X-ray crystallography is the primary method for determining the high-resolution, three-dimensional structure of proteins. The crystal structure of human lanosterol synthase (also known as oxidosqualene cyclase, OSC), the enzyme that produces the precursor lanosterol, has been solved in complex with its product, lanosterol, and with various inhibitors. virginia.edunih.gov These structures reveal a complex active site cavity where the linear substrate, (S)-2,3-oxidosqualene, is precisely folded to initiate the cyclization cascade. nih.govwikipedia.org Although the structure with 24,25-dihydrolanosterol bound is not explicitly detailed, the lanosterol-bound structure (PDB ID: 1W6K) provides a clear model for how the enzyme accommodates the tetracyclic sterol product, achieving remarkable product specificity. nih.govnih.gov
Similarly, the structures of sterol 14α-demethylase (CYP51), an enzyme that acts on both lanosterol and 24,25-dihydrolanosterol, have been determined. pnas.org Crystallographic and spectroscopic studies of CYP51 from various organisms, including Mycobacterium tuberculosis, show how sterol substrates bind within the active site. pnas.org Spectroscopic techniques are used to confirm that substrates like 24,25-dihydrolanosterol bind effectively to the purified enzyme, often inducing a characteristic spectral shift that signals the displacement of a water molecule from the active site's heme iron. pnas.orgnih.gov
Table 3: Selected PDB Entries for Enzymes in the Lanosterol Pathway
| Enzyme | Organism | PDB ID | Ligand | Significance | References |
|---|---|---|---|---|---|
| Lanosterol Synthase (OSC) | Homo sapiens | 1W6K | Lanosterol | Reveals the active site architecture and the binding mode of the tetracyclic product, explaining product specificity. | nih.govnih.gov |
| Lanosterol Synthase (OSC) | Homo sapiens | 1W6J | Ro 48-8071 (Inhibitor) | Provides a basis for the structure-based design of novel cholesterol-lowering drugs targeting this enzyme. | nih.gov |
| Sterol 14α-demethylase (CYP51) | Mycobacterium tuberculosis | 1E9X | Fluconazole (Inhibitor) | Shows the overall fold and inhibitor binding, relevant for understanding substrate interaction with this prokaryotic ortholog. | pnas.org |
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes to the DNA sequence of a gene, resulting in a modified protein. This approach has been invaluable for identifying critical amino acid residues involved in the catalysis and substrate binding of enzymes in the sterol biosynthetic pathway. acs.orgoup.com
For lanosterol synthase, extensive mutagenesis studies have identified several residues essential for catalytic activity, including Aspartic acid 456 (D456) and Histidine 234 (H234), which are thought to initiate and terminate the complex cyclization reaction. wikipedia.orgacs.org Altering other residues within the active site can affect the folding of the substrate and the final product outcome. For instance, researchers have successfully converted a cycloartenol synthase into a lanosterol synthase by mutating only a few key amino acid residues, highlighting the subtle determinants of product specificity. oup.com
In the context of enzymes that metabolize 24,25-dihydrolanosterol, such as CYP51, mutagenesis has been used to probe the requirements for substrate recognition and catalytic activity. pnas.org For other enzymes in the pathway, like the sterol 3-ketoreductase (ERG27 in yeast), mutagenesis has helped to separate the protein's catalytic function from its apparent role as a chaperone for lanosterol synthase, demonstrating complex protein-protein interactions within the pathway. nih.gov
Table 4: Examples of Site-Directed Mutagenesis Studies on Sterol Biosynthesis Enzymes
| Enzyme | Organism | Mutated Residue(s) | Effect of Mutation | Conclusion | References |
|---|---|---|---|---|---|
| Lanosterol Synthase | Saccharomyces cerevisiae | D456, H146, H234 | Loss of catalytic activity. | These residues are essential for the cyclization reaction. | acs.org |
| Cycloartenol Synthase | Lotus japonicus | N478H, V482I | Enzyme produced parkeol (B1252197) and cycloartenol instead of just cycloartenol. | These residues are critical for determining the final deprotonation step and product specificity. | oup.com |
| Sterol 3-ketoreductase (Erg27p) | Saccharomyces cerevisiae | Y202F, K206A | Accumulation of 3-ketosterones instead of oxidosqualenes. | Separated the catalytic function of Erg27p from its structural/chaperone role for lanosterol synthase (Erg7p). | nih.gov |
Future Directions and Research Gaps
Elucidation of Undefined Reaction Sequences and Metabolic Intermediates
The conversion of lanosterol (B1674476) to cholesterol is a complex process involving multiple enzymatic reactions and numerous steroidal triterpene intermediates. researchgate.netnih.govmdpi.com While the major pathways, the Bloch and Kandutsch-Russell pathways, have been outlined, the exact sequence of reactions remains undefined due to the structural similarity of the intermediates and the broad substrate specificity of the enzymes involved. researchgate.netnih.govmdpi.comjensenlab.orgresearchgate.net
The enzyme sterol-Δ24-reductase (DHCR24), for instance, can theoretically act on any cholesterol precursor starting from lanosterol, blurring the lines between the two pathways. nih.govjensenlab.orgresearchgate.net This enzymatic promiscuity suggests that the pathways are intertwined. nih.govresearchgate.net 24,25-Dihydrolanosterol is a key intermediate in the Kandutsch-Russell pathway, formed by the reduction of lanosterol by DHCR24. mdpi.comreactome.orgfrontiersin.org From this point, all subsequent intermediates in this branch possess a saturated side chain. mdpi.commdpi.com However, the full spectrum of subsequent metabolic transformations and the precise flux through these pathways in different physiological and pathological states are not yet fully understood. researchgate.netnih.govmdpi.com A significant hurdle in this area of research has been the lack of commercially available standards for many of the steroidal triterpene intermediates. researchgate.netnih.gov
Comprehensive Meta-Analysis of Sterol Pathways in Various Tissues and Conditions
To unravel the complexity of the post-squalene cholesterol synthesis pathway, a comprehensive meta-analysis is required. researchgate.netnih.govmdpi.comjensenlab.org Such an analysis would help to elucidate the precise reaction sequences in different tissues and under various physiological or disease conditions. researchgate.netnih.govmdpi.comjensenlab.org The concentrations of sterol intermediates can vary significantly between tissues, and this tissue-specific metabolic fingerprint likely reflects distinct functional requirements. researchgate.netjensenlab.org
For example, abnormalities in the later stages of cholesterol synthesis can lead to the accumulation of specific sterol intermediates, resulting in severe human malformations. jensenlab.orgmdpi.com Conditions like Antley-Bixler syndrome are associated with the accumulation of lanosterol and 24,25-dihydrolanosterol. jensenlab.orgmdpi.com A systematic review and meta-analysis of existing literature, coupled with new experimental data, would provide a more integrated view of how the cholesterol biosynthesis pathway is structured and interacts with other metabolic systems. nih.gov
Deeper Mechanistic Understanding of Sterol-Mediated Gene Regulation
Recent studies have revealed that sterol intermediates, including 24,25-dihydrolanosterol, are not merely passive precursors but active signaling molecules that regulate gene expression. biorxiv.orgbiorxiv.orgnih.gov The accumulation of 24,25-dihydrolanosterol has been shown to have a significant impact on cell proliferation. biorxiv.orgbiorxiv.orgnih.gov
In HepG2 cells with a knockout of the CYP51A1 gene, the resulting high levels of 24,25-dihydrolanosterol lead to increased cell proliferation. biorxiv.orgbiorxiv.orgnih.gov This effect is mediated, at least in part, through the activation of specific signaling pathways. Research indicates a potential role for 24,25-dihydrolanosterol in activating the WNT/NFKB/SMAD signaling pathways. researchgate.netbiorxiv.orgbiorxiv.org Specifically, the accumulation of this sterol has been linked to the high expression and activation of the transcription factor LEF1, a known promoter of cell proliferation. biorxiv.orgbiorxiv.orgnih.gov Furthermore, the enrichment of NFKB1 (Nuclear Factor Kappa B Subunit 1) in these cells strongly suggests a role for 24,25-dihydrolanosterol in activating the NFKB pathway, which is involved in cancer development and progression. biorxiv.orgbiorxiv.org
24,25-Dihydrolanosterol also plays a role in the feedback regulation of cholesterol synthesis by stimulating the ubiquitination and degradation of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate (B85504) pathway. frontiersin.orgnih.govelifesciences.orgnih.gov However, the precise mechanism of how this sterol triggers these regulatory events is still under investigation, including whether it directly binds to the reductase or acts through an intermediary protein. frontiersin.orgnih.gov Recent evidence from studies using photoactivatable derivatives suggests that direct binding of a 24,25-dihydrolanosterol mimic to HMG-CoA reductase initiates its degradation. pnas.org
Exploration of Novel Biological Roles and Signaling Crosstalk
Beyond its role in cholesterol synthesis and cell proliferation, 24,25-dihydrolanosterol may have other, as yet undiscovered, biological functions and engage in signaling crosstalk with other pathways. The distinct biological effects observed with the accumulation of different sterol intermediates underscore their unique functional roles. biorxiv.orgbiorxiv.org
The observation that hypoxia can lead to the accumulation of lanosterol and 24,25-dihydrolanosterol, which in turn accelerates the degradation of HMG-CoA reductase, points to a crosstalk between sterol metabolism and cellular responses to low oxygen. nih.govfrontiersin.org This suggests a potential role for 24,25-dihydrolanosterol in cellular adaptation to hypoxic conditions, a state relevant to various physiological and pathological processes, including cancer. frontiersin.org Further research is needed to explore the full extent of these interactions and to identify other signaling pathways that may be influenced by fluctuations in 24,25-dihydrolanosterol levels. The degradation of squalene (B77637) monooxygenase, another key enzyme in the pathway, appears to be regulated by cholesterol rather than 24,25-dihydrolanosterol, highlighting the specificity of these regulatory mechanisms. frontiersin.orgnih.govfrontiersin.org
Development of Advanced Analytical Standards and Tools
A significant bottleneck in advancing our understanding of 24,25-dihydrolanosterol and other sterol intermediates is the lack of robust analytical methods and commercially available standards. researchgate.netnih.gov The development of reliable and sensitive analytical techniques is crucial for the accurate quantification of these molecules in biological samples. mdpi.comnih.gov
Traditionally, gas chromatography (GC) coupled with mass spectrometry (GC-MS) has been the method of choice for sterol analysis, often requiring derivatization to improve resolution. nih.govaocs.org More recently, liquid chromatography-mass spectrometry (LC-MS) methods have been developed that allow for the analysis of multiple sterols in a single run without derivatization. mdpi.comnih.govresearchgate.net The use of atmospheric-pressure chemical ionization (APCI) is a common ionization technique for these non-ionizable compounds. nih.gov
To improve the efficiency and reduce the cost of analysis, methods based on the Analytical Quality by Design (AQbD) concept are being developed. researchgate.netmdpi.com One such method uses a quantitative analysis of multi-components with a single marker (QAMS) approach, where cholesterol serves as an internal standard for the quantification of lanosterol and 24,25-dihydrolanosterol. researchgate.netmdpi.com The further development and validation of such advanced analytical tools, along with the wider availability of pure analytical standards, will be instrumental in driving future research in the field of "sterolomics". nih.gov
Interactive Data Table: Analytical Methods for Sterol Analysis
| Analytical Technique | Ionization Method | Key Features | Citations |
| Gas Chromatography (GC) | Flame-Ionization (FID) or Mass Spectrometric (MS) | High resolution, can be used with or without derivatization. Derivatization can be labor-intensive. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | UV Detection or Mass Spectrometry (MS) | UV detection is suitable for high concentrations. MS is necessary for minor sterol intermediates. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI) | ESI works under specific conditions. APCI is more common for sterols. Enables analysis without derivatization. | mdpi.comnih.gov |
| Solid-Phase Microextraction (SPME) with GC-MS | Electron Impact (EI) | Rapid screening method, reduces solvent use. | unige.ch |
Q & A
Q. Methodological Validation :
- Enzyme Activity Assays : Use recombinant CYP51 (e.g., from Mycobacterium tuberculosis) in vitro to monitor 14α-demethylation kinetics via LC-MS or GC-MS analysis of reaction products .
- Ubiquitination Studies : Employ sterol-deprived mammalian cells (e.g., CHO-7 or HeLa) treated with 24,25-dihydrolanosterol. Use cycloheximide chase assays and immunoblotting to track HMGR degradation rates .
How do contradictory findings about lanosterol’s role in HMGR regulation inform experimental design?
Advanced Research Focus
Early studies attributed HMGR ubiquitination to lanosterol, but subsequent work revealed this activity stemmed from trace 24,25-dihydrolanosterol contamination in lanosterol preparations . This highlights the importance of sterol purity verification in mechanistic studies.
Q. Resolving Contradictions :
- Sterol Purification : Use high-performance counter-current chromatography (HPCCC) with dual-mode elution (n-hexane/ethyl acetate/methanol/water) to isolate 24,25-dihydrolanosterol from lanolin or synthetic mixtures .
- Analytical Controls : Validate sterol purity via NMR, HPLC-UV, or LC-MS to exclude cross-contamination .
What methodologies are optimal for isolating 24,25-dihydrolanosterol from complex biological mixtures?
Basic Research Focus
Isolation is challenging due to low natural abundance and structural similarity to lanosterol.
Q. Separation Protocols :
- Counter-Current Chromatography : Optimize HPCCC with a solvent system of n-hexane:ethyl acetate:methanol:water (5:5:5:5 v/v) for baseline resolution of lanosterol, dihydrolanosterol, and cholesterol .
- Crystallization : Fractionate lanolin-derived sterols using ethanol recrystallization at -20°C, followed by silica gel column chromatography .
How can researchers interpret metabolic flux data when CYP51 inhibitors alter 24,25-dihydrolanosterol levels without affecting downstream sterols?
Advanced Research Focus
Studies show that CYP51 inhibitors (e.g., fluconazole) increase serum 24,25-dihydrolanosterol and lanosterol but do not reduce downstream sterols like lathosterol, suggesting alternative regulatory checkpoints .
Q. Experimental Strategies :
- Tracer Studies : Use deuterated 24,25-dihydrolanosterol in pulse-chase experiments with LC-MS to track incorporation into cholesterol and intermediates.
- Gene Expression Profiling : Analyze mRNA levels of CYP51, DHCR24, and SC5D via qPCR to identify compensatory pathways .
What experimental designs are recommended to study hypoxia-induced accumulation of 24,25-dihydrolanosterol?
Advanced Research Focus
Hypoxia increases 24,25-dihydrolanosterol levels by inhibiting CYP51 activity and upregulating hypoxia-inducible factor (HIF-1α), which enhances Insig expression to degrade HMGR .
Q. Design Considerations :
- Hypoxia Chambers : Maintain cells at 1% O₂ and monitor sterol accumulation via GC-MS. Include compactin (HMGR inhibitor) controls to confirm de novo synthesis .
- CRISPR/Cas9 Knockouts : Generate HIF-1α or Insig knockout cell lines to dissect their roles in sterol regulation .
How does 24,25-dihydrolanosterol’s specificity in HMGR regulation compare to other sterols, and what structural insights underlie this?
Advanced Research Focus
24,25-Dihydrolanosterol uniquely triggers HMGR ubiquitination despite differing from lanosterol only in side-chain saturation (C24-C25 single vs. double bond) .
Q. Structural Analysis :
- Molecular Docking : Use homology models of HMGR’s sterol-sensing domain (SSD) to compare binding affinities of lanosterol vs. 24,25-dihydrolanosterol.
- Site-Directed Mutagenesis : Introduce SSD mutations (e.g., Y298F or D354A) to identify residues critical for sterol recognition .
What are the best practices for handling 24,25-dihydrolanosterol in cell culture studies, given its solubility challenges?
Basic Research Focus
The compound’s low water solubility necessitates solvent optimization to avoid cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
